Leu-Enkephalin

Beschreibung

YGGFL zwitterion has been reported in Mytilus edulis with data available.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZCHNOLZSCCA-VABKMULXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905127 |

Source

|

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58822-25-6, 59141-40-1, 14-18-6 |

Source

|

| Record name | Enkephalin, leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCINE ENKEPHALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enkephalin L | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Amino Acid Sequence of Leu-Enkephalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-enkephalin is an endogenous pentapeptide, a key neurotransmitter in the opioid system, which plays a crucial role in pain modulation and emotional regulation. This guide provides a comprehensive technical overview of its core structure, amino acid sequence, and physicochemical properties. It details its binding affinities and functional potencies at opioid receptors, outlines the experimental protocols for its synthesis and sequencing, and illustrates its primary signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the opioid system.

Core Structure and Physicochemical Properties

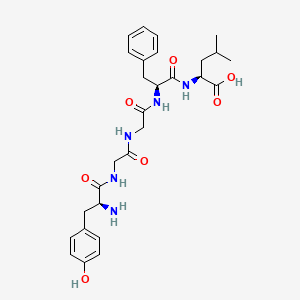

This compound is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu [1][2]. This sequence is critical for its biological activity, with the N-terminal tyrosine residue being particularly important for its interaction with opioid receptors.

Amino Acid Sequence and Chemical Identity

-

Sequence: Tyr-Gly-Gly-Phe-Leu (YGGFL)[1]

-

IUPAC Name: (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

-

Molecular Formula: C₂₈H₃₇N₅O₇[2]

-

Molecular Weight: 555.62 g/mol [2]

-

CAS Number: 58822-25-6

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 555.62 g/mol | |

| pKa (Predicted) | 3.25 (carboxyl), 7.89 (amino) | |

| LogP (Predicted) | 0.58 | |

| Solubility | Soluble in water |

Receptor Binding Affinity and Functional Activity

This compound primarily exerts its effects by acting as an agonist at the μ (mu)- and δ (delta)-opioid receptors, with a notable preference for the δ-opioid receptor. It has minimal to no activity at the κ (kappa)-opioid receptor.

Receptor Binding Affinities (Ki)

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) | Reference |

| δ-Opioid Receptor (DOR) | 1.26 | |

| μ-Opioid Receptor (MOR) | 1.7 | |

| κ-Opioid Receptor (KOR) | Low Affinity |

Functional Potency (EC50/IC50)

The functional potency of an agonist is often measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the ligand required to elicit 50% of its maximal effect.

| Assay | Receptor | Potency (nM) | Reference |

| G-protein activation (cAMP inhibition) | δ-Opioid Receptor | IC50 = 1.02 | |

| β-arrestin 2 recruitment | δ-Opioid Receptor | EC50 = 8.9 | |

| G-protein activation (cAMP inhibition) | μ-Opioid Receptor | IC50 = Not specified | |

| β-arrestin 2 recruitment | μ-Opioid Receptor | EC50 = 977 |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Start with a rink amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Coupling (Leucine):

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Leu-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Subsequent Amino Acid Couplings (Phenylalanine, Glycine, Glycine, Tyrosine): Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH). Use a Kaiser test to confirm the completion of each coupling step.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide.

-

References

Tyr-Gly-Gly-Phe-Leu ([Leu]-enkephalin): A Technical Guide to its Function and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-Gly-Gly-Phe-Leu, also known as [Leu]-enkephalin, is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter, primarily in the modulation of pain and emotional responses.[1] It is one of the two primary forms of enkephalins, the other being [Met]-enkephalin.[1] [Leu]-enkephalin is derived from the precursor protein proenkephalin.[2] Its discovery has been pivotal in understanding the endogenous opioid system and has opened avenues for the development of novel analgesic drugs.[3] This technical guide provides an in-depth overview of the function, signaling pathways, and experimental methodologies associated with Tyr-Gly-Gly-Phe-Leu.

Core Function: Opioid Receptor Agonism

The primary function of Tyr-Gly-Gly-Phe-Leu is to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[4] It exhibits a notable preference for the δ-opioid receptor (DOR) but also binds to and activates the μ-opioid receptor (MOR). Its interaction with the κ-opioid receptor (KOR) is generally considered to be insignificant. The binding of [Leu]-enkephalin to these receptors initiates a cascade of intracellular events, leading to its diverse physiological effects.

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of Tyr-Gly-Gly-Phe-Leu at δ- and μ-opioid receptors have been quantified in various studies. The following table summarizes key quantitative data from in vitro assays.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | δ-Opioid Receptor (DOR) | 1.26 nM | Radioligand Competition Binding | |

| μ-Opioid Receptor (MOR) | 1.7 nM | Radioligand Competition Binding | ||

| Functional Potency (IC50) | δ-Opioid Receptor (DOR) | 4.6 - 48 nM | cAMP Inhibition Assay | |

| μ-Opioid Receptor (MOR) | 41 - 302 nM | cAMP Inhibition Assay |

Note: Specific Ki and IC50 values can vary between studies and experimental conditions.

Signaling Pathways

Upon binding to δ- and μ-opioid receptors, Tyr-Gly-Gly-Phe-Leu triggers two primary signaling pathways: the G-protein-mediated pathway and the β-arrestin-mediated pathway.

G-Protein-Mediated Signaling

This is the canonical signaling pathway for opioid receptors.

G-protein-mediated signaling pathway of [Leu]-enkephalin.

Activation of the Gαi/o subunit of the G-protein leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses, including the modulation of ion channel activity and gene expression.

β-Arrestin-Mediated Signaling

In addition to G-protein signaling, opioid receptor activation by [Leu]-enkephalin can also lead to the recruitment of β-arrestin proteins.

β-arrestin-mediated signaling pathway of [Leu]-enkephalin.

G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, creating a binding site for β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Physiological and Pharmacological Effects

The activation of opioid receptors by Tyr-Gly-Gly-Phe-Leu results in a range of physiological and pharmacological effects:

-

Analgesia: By inhibiting the transmission of pain signals in the central and peripheral nervous systems, [Leu]-enkephalin produces analgesic effects.

-

Stress and Emotional Response: Enkephalins are involved in regulating mood and the body's response to stress.

-

Cardiovascular Regulation: [Leu]-enkephalin can have complex effects on the cardiovascular system, including alterations in blood pressure and heart rate, depending on the site of action. Administration into the lateral brain ventricles has been shown to increase blood pressure and heart rate.

Experimental Protocols

A variety of in vitro and in vivo assays are used to characterize the function of Tyr-Gly-Gly-Phe-Leu and its analogs.

In Vitro Assays

Workflow for in vitro characterization of [Leu]-enkephalin.

1. Radioligand Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of Tyr-Gly-Gly-Phe-Leu for opioid receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR or [3H]DPDPE for DOR) and varying concentrations of unlabeled Tyr-Gly-Gly-Phe-Leu.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of Tyr-Gly-Gly-Phe-Leu that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

-

2. cAMP Inhibition Assay

-

Objective: To measure the functional potency (IC50) and efficacy (Emax) of Tyr-Gly-Gly-Phe-Leu in inhibiting adenylyl cyclase.

-

Methodology:

-

Cell Culture: Plate cells stably expressing the opioid receptor of interest in a multi-well plate.

-

Assay Setup: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Add varying concentrations of Tyr-Gly-Gly-Phe-Leu.

-

Stimulation: Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 and Emax.

-

3. β-Arrestin Recruitment Assay

-

Objective: To measure the ability of Tyr-Gly-Gly-Phe-Leu to promote the interaction between the activated opioid receptor and β-arrestin.

-

Methodology:

-

Assay Principle: Utilize technologies such as Enzyme Fragment Complementation (EFC), Bioluminescence Resonance Energy Transfer (BRET), or NanoLuciferase complementation. A common commercially available platform is the PathHunter assay.

-

Cell Lines: Use cell lines engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme acceptor fragment (EA).

-

Assay Procedure: Add varying concentrations of Tyr-Gly-Gly-Phe-Leu to the cells.

-

Recruitment and Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin-EA to the GPCR-PK, forcing the complementation of the enzyme fragments. The reconstituted enzyme hydrolyzes a substrate to generate a chemiluminescent signal.

-

Detection: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

-

In Vivo Assay

Hot Plate Test for Analgesia

-

Objective: To assess the analgesic effect of Tyr-Gly-Gly-Phe-Leu in animal models.

-

Methodology:

-

Animal Model: Typically mice or rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure: a. Administer Tyr-Gly-Gly-Phe-Leu or a vehicle control to the animals via a specified route (e.g., intracerebroventricular or intravenous). b. At predetermined time points after administration, place the animal on the hot plate. c. Measure the latency to a nociceptive response, such as paw licking, paw shaking, or jumping. A cut-off time is typically used to prevent tissue damage.

-

Data Analysis: An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

-

Conclusion

Tyr-Gly-Gly-Phe-Leu ([Leu]-enkephalin) is a fundamentally important endogenous opioid peptide with well-characterized functions as an agonist at δ- and μ-opioid receptors. Its signaling through both G-protein and β-arrestin pathways leads to a variety of physiological effects, most notably analgesia. The experimental protocols detailed in this guide provide a framework for the continued investigation of [Leu]-enkephalin and the development of novel opioid-based therapeutics. A thorough understanding of its pharmacology and signaling is essential for researchers and drug development professionals working to harness the therapeutic potential of the endogenous opioid system.

References

Endogenous Synthesis of Leu-Enkephalin from Proenkephalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core processes involved in the endogenous synthesis of Leu-enkephalin from its precursor, proenkephalin. This document details the molecular machinery, cellular localization, and regulatory mechanisms governing this critical pathway in neuroscience and pharmacology. It includes detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support research and development in this field.

Introduction: The Proenkephalin System

This compound is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, that plays a crucial role as a neurotransmitter in the central nervous system of many animals, including humans.[1] It is primarily involved in pain modulation, stress response, and emotional regulation. This compound is synthesized from a larger precursor protein called proenkephalin (also known as proenkephalin A).[2] The processing of proenkephalin is a complex, multi-step process involving several enzymes and cellular compartments, leading to the generation of not only this compound but also multiple copies of Met-enkephalin and other bioactive peptides.[2][3] Understanding the intricacies of this biosynthetic pathway is essential for the development of novel therapeutics targeting the opioid system.

The Molecular Machinery of Proenkephalin Processing

The conversion of proenkephalin to this compound is a cascade of proteolytic cleavage events orchestrated by a specific set of enzymes within the secretory pathway.

Prohormone Convertases: The Initial Cleavage

The initial and rate-limiting steps in proenkephalin processing are mediated by endoproteases known as prohormone convertases (PCs), specifically PC1/3 and PC2.[3] These enzymes recognize and cleave at the C-terminal side of pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences within the proenkephalin molecule.

-

Prohormone Convertase 1 (PC1/3): Tends to perform the initial, larger cleavages of proenkephalin, generating intermediate-sized peptide fragments.

-

Prohormone Convertase 2 (PC2): Exhibits a broader specificity and is primarily responsible for the subsequent processing of these intermediates to liberate the final, smaller opioid peptides, including the enkephalins.

Carboxypeptidase E: The Final Trimming

Following the endoproteolytic cleavage by PCs, the resulting peptide intermediates have C-terminal basic residue extensions. These basic amino acids are removed by the exopeptidase Carboxypeptidase E (CPE) , also known as enkephalin convertase. This final trimming step is crucial for generating the biologically active this compound pentapeptide.

Cellular Localization of Processing

The entire process of proenkephalin synthesis and processing is tightly regulated and compartmentalized within the cell:

-

Endoplasmic Reticulum and Golgi Apparatus: Proenkephalin is synthesized on ribosomes and translocated into the endoplasmic reticulum, where it undergoes folding and disulfide bond formation. It is then transported to the trans-Golgi network.

-

Secretory Vesicles/Granules: The proenkephalin, along with the processing enzymes (PCs and CPE), is packaged into immature secretory vesicles (also known as dense-core vesicles or chromaffin granules in the adrenal medulla). The acidic environment within these vesicles (pH ~5.5) is optimal for the activity of the processing enzymes. As the vesicles mature, the proteolytic processing of proenkephalin proceeds, leading to the accumulation of mature enkephalins.

Quantitative Data on Proenkephalin Processing and Peptide Distribution

The efficiency of proenkephalin processing and the relative abundance of its derived peptides, including this compound, vary significantly across different tissues and brain regions. This differential processing suggests tissue-specific regulation and functional diversification of the enkephalinergic system.

Table 1: Kinetic Parameters of Carboxypeptidase E (CPE) with Enkephalin Precursors

| Substrate | Km (µM) |

| [Met]enkephalin-Arg | 51 |

| [Leu]enkephalin-Arg | 83 |

| [Met]enkephalin-Lys | 195 |

| [Leu]enkephalin-Lys | 174 |

Data sourced from studies on purified enkephalin convertase.

Table 2: Concentration of this compound and Met-enkephalin in Various Rat Brain Regions

| Brain Region | This compound (pmol/g tissue) | Met-enkephalin (pmol/g tissue) | Met:Leu Ratio |

| Striatum | 110 ± 15 | 750 ± 90 | 6.8 |

| Hypothalamus | 45 ± 8 | 320 ± 45 | 7.1 |

| Hippocampus | 25 ± 5 | 60 ± 10 | 2.4 |

| Cerebral Cortex | 15 ± 3 | 20 ± 4 | 1.3 |

| Cerebellum | 5 ± 1 | 10 ± 2 | 2.0 |

Data are presented as mean ± SEM and are compiled from various sources employing radioimmunoassay and chromatography techniques.

Regulation of Proenkephalin Synthesis

The expression of the proenkephalin gene (PENK) is dynamically regulated by a variety of signaling pathways, allowing neurons to adjust the synthesis of enkephalins in response to physiological demands.

The cAMP/PKA Signaling Pathway

One of the primary mechanisms for upregulating proenkephalin gene expression is through the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade. Activation of G-protein coupled receptors (GPCRs) coupled to adenylyl cyclase leads to an increase in intracellular cAMP levels. cAMP then activates PKA, which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB) . Phosphorylated CREB binds to the cAMP response element (CRE) in the promoter region of the PENK gene, initiating transcription.

Calcium/Calmodulin-Dependent Signaling

Neuronal activity and membrane depolarization lead to an influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. The increase in intracellular Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinases (CaMKs). CaMKs can also phosphorylate CREB, providing a point of convergence between the cAMP and calcium signaling pathways. This synergy ensures that proenkephalin synthesis is enhanced during periods of heightened neuronal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous synthesis of this compound.

Protocol for In Vitro Proenkephalin Processing Assay

This protocol describes an in vitro assay to assess the cleavage of proenkephalin by prohormone convertases and carboxypeptidase E.

Materials:

-

Recombinant human proenkephalin

-

Recombinant human PC1/3 and PC2

-

Recombinant human Carboxypeptidase E (CPE)

-

Assay Buffer: 100 mM Sodium Acetate, pH 5.5, containing 5 mM CaCl₂ and 0.1% Brij-35

-

Stop Solution: 1 M HCl

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer

Procedure:

-

Enzyme and Substrate Preparation:

-

Reconstitute recombinant proenkephalin, PC1/3, PC2, and CPE in the assay buffer to the desired concentrations. Keep on ice.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Recombinant proenkephalin (final concentration 1-10 µM)

-

Assay Buffer

-

-

Initiate the reaction by adding the processing enzyme(s) (e.g., PC2 at a final concentration of 50-100 nM). For a two-step reaction, first incubate with PC2, then add CPE.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding an equal volume of Stop Solution.

-

-

Analysis of Cleavage Products:

-

Analyze the reaction products by reverse-phase HPLC coupled to a mass spectrometer (LC-MS/MS).

-

Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Identify and quantify the generation of this compound and other cleavage products by their mass-to-charge ratio and fragmentation patterns.

-

Protocol for Neuropeptide Extraction from Brain Tissue for LC-MS/MS Analysis

This protocol details the extraction of enkephalins from brain tissue for subsequent quantification.

Materials:

-

Frozen brain tissue

-

Homogenization Buffer: Acidified methanol (e.g., methanol/water/acetic acid, 90:9:1, v/v/v)

-

Dounce homogenizer or sonicator

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen brain tissue and place it in a pre-chilled glass Dounce homogenizer.

-

Add 10 volumes of ice-cold Homogenization Buffer.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Protein Precipitation and Clarification:

-

Transfer the homogenate to a centrifuge tube and incubate on ice for 30 minutes to allow for protein precipitation.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

-

Elute the peptides with a solution of acetonitrile in 0.1% formic acid (e.g., 80% acetonitrile).

-

-

Sample Preparation for LC-MS/MS:

-

Dry the eluted peptide fraction using a vacuum centrifuge.

-

Reconstitute the dried peptides in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 reverse-phase column coupled to a mass spectrometer.

-

Separate the peptides using a gradient of acetonitrile.

-

Quantify this compound using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.

-

Visualizations of Key Pathways and Workflows

Signaling Pathway for Proenkephalin Gene Regulation

Caption: Signaling pathways regulating proenkephalin gene expression.

Experimental Workflow for Proenkephalin Processing Analysis

Caption: Workflow for neuropeptide extraction and analysis.

Proenkephalin to this compound Processing Pathway

Caption: Enzymatic processing of proenkephalin to this compound.

Conclusion

The endogenous synthesis of this compound from proenkephalin is a highly regulated and complex process that is fundamental to the function of the opioid system. A thorough understanding of the enzymes, cellular compartments, and signaling pathways involved is crucial for researchers and drug development professionals. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into this important area of neurobiology and pharmacology. The continued exploration of the proenkephalin system holds significant promise for the development of novel analgesic and neuromodulatory therapies.

References

An In-depth Technical Guide to Leu-Enkephalin Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding characteristics of Leu-Enkephalin, an endogenous opioid pentapeptide. The content herein is curated for professionals in the fields of pharmacology, neuroscience, and drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways.

Introduction

This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a naturally occurring neurotransmitter in the brains of many animals, including humans[1]. It is one of the two primary forms of enkephalins, the other being Met-Enkephalin. These peptides are involved in the regulation of pain perception (nociception) and have a significant role in the body's response to stress[2]. This compound is derived from the precursor protein proenkephalin[3].

Pharmacologically, this compound functions as an agonist at opioid receptors, which are a class of G protein-coupled receptors (GPCRs). There are three main subtypes of opioid receptors: mu (µ), delta (δ), and kappa (κ). This compound exhibits agonistic activity at both µ- and δ-opioid receptors, with a marked preference for the δ-opioid receptor. It has minimal to no significant interaction with the κ-opioid receptor. This selective binding profile is a critical determinant of its physiological and potential therapeutic effects. Understanding the nuances of its receptor affinity and selectivity is paramount for the development of novel analgesics and other therapeutics targeting the opioid system.

Receptor Binding Affinity and Selectivity Data

The binding affinity of this compound to opioid receptors is quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound at the µ- and δ-opioid receptors from various studies.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound | µ-opioid (MOP) | 1.7 - 3.4 | |

| 1.7 | |||

| 1.9 | |||

| This compound | δ-opioid (DOP) | 1.26 - 4.0 | |

| 1.26 | |||

| 0.9 | |||

| This compound | κ-opioid (KOP) | Low affinity |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

The data consistently demonstrates that this compound possesses a high affinity for both µ- and δ-opioid receptors, with a generally higher affinity for the δ-opioid receptor, indicating its moderate selectivity for this receptor subtype.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a ligand's binding affinity is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for µ- and δ-opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor or δ-opioid receptor.

-

Radioligand:

-

For µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

-

For δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin).

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity universal opioid antagonist, such as Naloxone (e.g., 10 µM).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold binding buffer to a final protein concentration that allows for adequate signal (e.g., 10-20 µg per well). Homogenize the suspension gently to ensure uniformity.

-

Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

-

Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

-

Non-specific Binding: 50 µL of radioligand and 50 µL of 10 µM Naloxone.

-

Competitive Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Initiate Reaction: Add 150 µL of the prepared membrane suspension to each well. The final assay volume is typically 250 µL.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioactivity.

-

Scintillation Counting: Transfer the filters to scintillation vials. Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

-

-

Visualizations

References

The Role of Leu-Enkephalin in Neurotransmission: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leu-enkephalin is an endogenous pentapeptide neurotransmitter that plays a pivotal role in a multitude of physiological processes. As a natural ligand for opioid receptors, it is centrally involved in pain modulation, stress response, mood regulation, and reward pathways. This technical guide provides an in-depth examination of the core mechanisms of this compound, from its biosynthesis and release to its complex interactions with opioid receptors and subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to serve as a comprehensive resource for professionals in neuroscience and pharmacology.

Introduction

Discovered in 1975, the enkephalins were among the first endogenous opioid peptides identified, revealing the body's intrinsic system for modulating pain and emotion.[1] this compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a key member of this family.[2] It functions as a neurotransmitter and neuromodulator throughout the central and peripheral nervous systems.[3][4] Its actions are mediated primarily through the delta (δ) and mu (μ) opioid receptors, making it a significant target of interest for therapeutic development in pain management, addiction, and mood disorders.[2]

Biosynthesis, Distribution, and Degradation

2.1. Biosynthesis this compound is derived from two large precursor proteins: proenkephalin and prodynorphin.

-

Proenkephalin: Post-translational proteolytic cleavage of proenkephalin yields one copy of this compound and six copies of Met-enkephalin.

-

Prodynorphin: This precursor can also be processed to generate this compound, particularly in specific brain regions like the substantia nigra. This dual-precursor origin highlights the complexity of its regulation.

The synthesis process begins with the transcription of the proenkephalin (PENK) or prodynorphin (PDYN) gene, followed by translation into the precursor protein, which is then packaged into dense-core vesicles for enzymatic processing into the final active peptide.

2.2. Distribution this compound is widely distributed throughout the nervous system, with high concentrations found in regions associated with pain perception, emotion, and reward, including:

-

The substantia gelatinosa of the dorsal horn in the spinal cord.

-

The periaqueductal gray (PAG) and rostral ventral medulla.

-

Limbic system structures such as the amygdala and hippocampus.

-

The nucleus accumbens, a key area in the brain's reward circuit. It is also present in the adrenal medulla and the gastrointestinal tract.

2.3. Degradation The signaling action of this compound is terminated by rapid enzymatic degradation. Two key ectoenzymes, neutral endopeptidase (NEP) and aminopeptidase-N (AP-N), are responsible for its catabolism. The inhibition of these enzymes is a therapeutic strategy to enhance endogenous enkephalin signaling.

Receptor Interaction and Signaling Pathways

This compound exerts its effects by binding to and activating G-protein coupled opioid receptors (GPCRs). It acts as an agonist at both μ- and δ-opioid receptors, with a significantly greater preference for the δ-opioid receptor (δOR). It has little to no affinity for the kappa (κ)-opioid receptor.

3.1. Receptor Binding Affinities The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. Quantitative data from radioligand binding assays illustrate this compound's preference for the δOR.

| Compound | Receptor | Binding Affinity (Ki, nM) | Citation |

| This compound | δ-Opioid Receptor (δOR) | 1.26 | |

| This compound | μ-Opioid Receptor (μOR) | 1.7 | |

| (m-Cl-Phe4)-Leu-Enkephalin | δ-Opioid Receptor (δOR) | 0.023 | |

| (m-Cl-Phe4)-Leu-Enkephalin | μ-Opioid Receptor (μOR) | 0.059 |

Table 1: Comparative binding affinities of this compound and a synthetic analog for delta and mu opioid receptors. The Ki value represents the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

3.2. Intracellular Signaling Cascade Upon binding to δOR or μOR, this compound induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαi/o and Gβγ). This initiates a signaling cascade with significant inhibitory effects on neuronal excitability.

The key downstream effects are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The Gα subunit directly interacts with G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing them to open. This leads to K+ efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

The Gβγ subunit directly binds to and inhibits voltage-gated calcium channels (VGCCs). This reduces Ca2+ influx, which is crucial for neurotransmitter release from the presynaptic terminal.

-

This combination of effects—cellular hyperpolarization and reduced neurotransmitter release—underlies the primary inhibitory role of this compound in neurotransmission.

Physiological Roles and Functions

The widespread distribution and inhibitory actions of this compound translate into a diverse array of physiological functions.

-

Pain Modulation (Analgesia): This is the most well-characterized function. By inhibiting the release of excitatory neurotransmitters like Substance P from primary afferent neurons and hyperpolarizing second-order neurons in the spinal cord, this compound dampens the transmission of pain signals to the brain.

-

Stress Response and Mood Regulation: Enkephalins are integral to the body's response to stress. This compound signaling, particularly in the limbic system, can have anxiolytic effects and is involved in mood modulation. Dysregulation of the enkephalin system has been implicated in mood disorders such as depression and anxiety.

-

Reward and Addiction: this compound plays a role in the brain's reward system. It modulates the release of dopamine in the nucleus accumbens, which is central to the reinforcing effects of drugs of abuse. This implicates the enkephalinergic system in the development of addiction.

-

Cardiovascular Regulation: this compound can influence cardiovascular function. For instance, microinjections into the nucleus tractus solitarius can induce hypotension and bradycardia.

-

Other Functions: It is also involved in regulating gastrointestinal motility, immune system function, and respiratory control.

Experimental Protocols

The study of this compound requires precise methodologies for its quantification in biological samples and for assessing its functional effects in vivo.

5.1. Quantification of this compound Levels Accurately measuring the concentration of this compound is critical for understanding its physiological and pathological roles. Several techniques are commonly employed.

| Method | Principle | Advantages | Disadvantages | Citation |

| Radioimmunoassay (RIA) | Competitive binding between radiolabeled and unlabeled this compound for a specific antibody. | High sensitivity. | Use of radioactive materials; potential cross-reactivity with similar peptides. | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding format using an enzyme-conjugated antibody for colorimetric or fluorescent detection. | High throughput, no radioactivity. | Can have lower sensitivity than RIA; antibody specificity is crucial. | |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates peptides by HPLC followed by highly specific mass-based detection and quantification. | High specificity and selectivity (can distinguish Leu- from Met-enkephalin); high sensitivity. | Technically challenging; requires expensive equipment. |

Table 2: Comparison of common methods for quantifying this compound.

Detailed Protocol: Competitive ELISA for this compound This protocol outlines the general steps for a competitive ELISA, a common high-throughput method.

-

Plate Coating: Microtiter plates are coated with a capture antibody specific for this compound and incubated overnight.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA) to prevent non-specific binding.

-

Competitive Reaction: Samples and standards containing unknown amounts of this compound are added to the wells, along with a fixed amount of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase - HRP). They compete for binding to the limited number of capture antibody sites.

-

Washing: The plate is washed to remove unbound components.

-

Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

-

Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is determined by interpolating their absorbance values from this curve.

5.2. In Vivo Assessment of Analgesic Effects The hot plate test is a standard behavioral assay used to evaluate the analgesic properties of compounds like this compound and its analogs.

Detailed Protocol: Hot Plate Test

-

Acclimation: Animals (typically mice or rats) are acclimated to the testing room and handling procedures for several days prior to the experiment to reduce stress.

-

Apparatus: A hot plate apparatus is used, which consists of a metal surface maintained at a constant, noxious temperature (e.g., 55 ± 0.5 °C).

-

Baseline Measurement: Each animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Compound Administration: this compound, a synthetic analog, or a control vehicle is administered via the desired route (e.g., intracerebroventricular, intravenous, intraperitoneal).

-

Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), the animal is placed back on the hot plate, and the response latency is measured again.

-

Data Analysis: The increase in response latency compared to the baseline measurement is calculated as the measure of analgesia. Dose-response curves can be generated to determine the potency (ED50) and efficacy of the compound.

Conclusion and Future Directions

This compound is a fundamentally important neurotransmitter with a profound inhibitory influence across the nervous system. Its roles in analgesia, stress, and reward are well-established, mediated by a canonical GPCR signaling pathway. For drug development professionals, the enkephalinergic system presents compelling opportunities. The development of metabolically stable δOR-selective agonists or inhibitors of enkephalin-degrading enzymes could lead to novel therapeutics for chronic pain, anxiety disorders, and addiction with potentially fewer side effects than traditional μ-opioid agonists. Future research will continue to unravel the subtleties of this compound signaling, including receptor dimerization, biased agonism, and its interactions with other neurotransmitter systems, further refining our understanding and enabling the design of more targeted and effective therapies.

References

Cellular Mechanisms of Leu-Enkephalin Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the signaling of Leu-Enkephalin, an endogenous opioid peptide. This document details the receptors, downstream signaling pathways, and quantitative pharmacological data associated with this compound's actions. Furthermore, it offers detailed protocols for key experimental assays used to investigate these signaling events.

Introduction to this compound

This compound is an endogenous pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems, playing a critical role in pain perception, mood regulation, and autonomic functions.[2][3] this compound exerts its physiological effects by binding to and activating opioid receptors, primarily the mu (µ)-opioid receptor (MOR) and the delta (δ)-opioid receptor (DOR), with a notable preference for the latter.[1][3]

This compound Receptors and Binding Profile

This compound's biological activity is initiated by its binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The affinity of this compound for its primary targets, the µ- and δ-opioid receptors, has been quantified through various binding assays.

| Receptor | Ligand | Kᵢ (nM) | Reference |

| Human µ-Opioid Receptor (hMOR) | This compound | 1.7 | |

| Human δ-Opioid Receptor (hDOR) | This compound | 1.26 |

G-Protein-Dependent Signaling Pathways

Upon binding to MOR and DOR, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Inhibition of Adenylyl Cyclase

The activated α-subunit of the Gi/o protein (Gαi/o) directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including ion channels and transcription factors.

Modulation of Ion Channels

The βγ-subunit complex (Gβγ), which dissociates from the Gαi/o subunit upon receptor activation, also plays a crucial role in this compound signaling. Gβγ can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

β-Arrestin-Dependent Signaling

In addition to the canonical G-protein signaling, agonist binding to opioid receptors can also trigger the recruitment of β-arrestin proteins. This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein-coupled receptor kinases (GRKs). Phosphorylated receptors then serve as a docking site for β-arrestins.

β-arrestin recruitment has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of G-proteins to the receptor, leading to desensitization. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Signal Transduction: β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This can lead to the activation of distinct downstream signaling pathways that are independent of G-protein activation.

Quantitative Functional Activity of this compound

The functional consequences of this compound binding to its receptors are quantified by measuring its potency (EC₅₀ or IC₅₀) and efficacy in various cellular assays.

| Assay | Receptor | Parameter | Value (nM) | Reference |

| cAMP Inhibition | Human δ-Opioid Receptor (hDOR) | IC₅₀ | 4.6 - 48 | |

| cAMP Inhibition | Human µ-Opioid Receptor (hMOR) | IC₅₀ | 41 - 302 | |

| β-Arrestin 2 Recruitment | Human δ-Opioid Receptor (hDOR) | EC₅₀ | 8.9 | |

| β-Arrestin 2 Recruitment | Human µ-Opioid Receptor (hMOR) | EC₅₀ | 977 | |

| ERK1/2 Phosphorylation | GH3 cells with DOPr | EC₅₀ | ~100 |

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the opioid receptor.

References

Leu-Enkephalin as an endogenous opioid peptide

An In-depth Technical Guide to Leu-Enkephalin as an Endogenous Opioid Peptide

Introduction

This compound is a pivotal endogenous opioid pentapeptide, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, that is naturally present in the central and peripheral nervous systems of many animals, including humans[1]. As a key neuromodulator, it plays a significant role in a multitude of physiological processes, most notably in pain modulation (antinociception), stress response, and emotional regulation[2]. This compound exerts its effects by acting as an agonist at opioid receptors, primarily showing a greater preference for the δ-opioid receptor (DOR) and to a lesser extent, the μ-opioid receptor (MOR)[1][3]. Its therapeutic potential is a subject of intense research, although its clinical utility is hampered by rapid enzymatic degradation in vivo[2]. This guide provides a comprehensive technical overview of this compound, focusing on its biosynthesis, receptor pharmacology, signaling pathways, and the experimental protocols used for its study, tailored for researchers and drug development professionals.

Biochemical Properties and Metabolism

Structure: this compound is a pentapeptide with the sequence L-tyrosine, glycine, glycine, L-phenylalanine, and L-leucine. Its molar mass is 555.62 g/mol . The N-terminal tyrosine residue is crucial for its opioid activity, analogous to the 3-hydroxyl group on morphine.

Biosynthesis and Degradation: The biosynthesis of this compound is a multi-step process that originates from the preproenkephalin (PENK) gene. The PENK gene is transcribed and translated to produce the precursor protein, preproenkephalin. This precursor contains multiple copies of enkephalin sequences. After cleavage of a signal peptide, the resulting proenkephalin is processed by various peptidases within secretory vesicles to yield active this compound, along with several copies of Met-enkephalin. This compound can also be derived from another precursor, prodynorphin.

The biological activity of this compound is short-lived due to rapid degradation by peptidases in the synaptic cleft. The primary enzymes responsible for its inactivation are:

-

Neutral Endopeptidase (NEP, Neprilysin): Cleaves the Gly³-Phe⁴ bond.

-

Angiotensin-Converting Enzyme (ACE): Cleaves the Phe⁴-Leu⁵ bond.

-

Aminopeptidase N: Cleaves the Tyr¹-Gly² bond.

Physiological Functions

This compound is involved in a wide array of physiological functions due to the broad distribution of opioid receptors throughout the body. Its primary roles include:

-

Analgesia: It modulates pain perception by acting on opioid receptors in the brain and spinal cord, leading to descending inhibition of pain signals.

-

Stress Response: Enkephalins are believed to modulate the intensity and duration of the body's stress response.

-

Gastrointestinal Motility: It influences peristalsis in the digestive tract.

-

Cardiovascular Regulation: It has been shown to have cardiovascular effects, which is an area of active research, particularly in the context of cardiac ischemia.

-

Neuroprotection and Memory: Emerging evidence suggests its role in neuroprotective mechanisms and memory processes.

-

Immune System Modulation: Met-enkephalin, a closely related peptide, has demonstrated immunomodulatory effects, and similar roles are being investigated for this compound.

Receptor Pharmacology and Quantitative Data

This compound is an agonist at both μ- and δ-opioid receptors, with a significantly higher affinity for the δ-opioid receptor. It has little to no significant interaction with the κ-opioid receptor. The binding affinity (Ki) and functional potency (EC50/IC50) are key parameters for characterizing its interaction with these receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Potencies of this compound

| Parameter | Receptor | Value (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Ki | δ-Opioid Receptor (DOR) | 1.26 | Radioligand Binding | |

| Ki | μ-Opioid Receptor (MOR) | 1.7 | Radioligand Binding | |

| Ki | δ-Opioid Receptor (DOR) | 0.9 | Radioligand Binding | |

| Ki | μ-Opioid Receptor (MOR) | 1.9 | Radioligand Binding | |

| Ki | δ/μ Opioid Receptors | 18.9 | Radioligand Binding | |

| IC50 | δ-Opioid Receptor (DOR) | 1.02 | cAMP Inhibition | |

| EC50 | δ-Opioid Receptor (DOR) | 8.9 | β-Arrestin Recruitment |

| EC50 | μ-Opioid Receptor (MOR) | 977 | β-Arrestin Recruitment | |

Note: Lower Ki, IC50, and EC50 values indicate higher binding affinity and potency, respectively. Values can vary based on experimental conditions and cell systems used.

Signaling Pathways

Upon binding to its G-protein coupled receptors (GPCRs), primarily DOR and MOR, this compound initiates intracellular signaling cascades. These receptors are coupled to inhibitory G proteins (Gαi/o).

-

G-Protein Dependent Pathway: Agonist binding causes a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

The Gβγ dimer can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

-

-

β-Arrestin Dependent Pathway: Following activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins (desensitization) and can initiate receptor internalization and a separate wave of G-protein-independent signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled ligand from opioid receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells stably expressing DOR or MOR). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

A fixed concentration of a selective radioligand (e.g., [³H]DPDPE for DOR).

-

Varying concentrations of unlabeled this compound (competitor).

-

For non-specific binding control, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).

-

Initiate the reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold wash buffer. Transfer the filters to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the potency (IC50) of this compound to inhibit adenylyl cyclase activity via Gαi/o-coupled receptors.

Methodology:

-

Cell Culture: Seed cells expressing the opioid receptor of interest (e.g., HEK-DOR) in a 96- or 384-well plate and allow them to adhere overnight.

-

Assay Setup:

-

Aspirate the culture medium.

-

Add an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound to the wells.

-

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, ELISA, or LANCE-based).

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and Emax (efficacy) values.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to promote the interaction between an activated opioid receptor and β-arrestin.

Methodology:

-

Cell Culture: Use an engineered cell line that co-expresses the opioid receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., DiscoverX PathHunter). Plate the cells in a white, opaque microplate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents as per the manufacturer's protocol. These reagents generate a chemiluminescent signal when the receptor and β-arrestin interact.

-

Measurement: After a final incubation period at room temperature, measure the luminescence using a plate reader.

-

Data Analysis: Generate concentration-response curves by plotting the luminescent signal against the log concentration of this compound. Fit the data to determine the EC50 and Emax values for β-arrestin recruitment.

References

The Role of Leu-Enkephalin in Stress and Emotional Regulation: A Technical Guide

An in-depth exploration of the neurobiology, signaling pathways, and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

Leu-Enkephalin, an endogenous opioid pentapeptide, is a critical neuromodulator in the central nervous system, implicated in a wide array of physiological processes, most notably pain perception, stress response, and the regulation of emotional states.[1] Its activity is primarily mediated through the activation of delta (δ) and mu (μ) opioid receptors, with a greater affinity for the former.[2] Dysregulation of the enkephalinergic system has been linked to various affective disorders, including anxiety and depression, making this compound and its signaling pathways a significant area of interest for therapeutic development. This technical guide provides a comprehensive overview of the function of this compound in stress and emotional regulation, detailing its signaling mechanisms, quantitative data from key studies, and explicit experimental protocols for its investigation.

This compound and the Stress Response

The body's response to stress involves a complex interplay of neuroendocrine pathways, including the hypothalamic-pituitary-adrenal (HPA) axis. This compound plays a crucial modulatory role in this system. In response to stressors, there are notable changes in the levels of this compound in various brain regions. For instance, studies in animal models have demonstrated alterations in this compound concentrations in the hypothalamus, striatum, and pituitary gland following exposure to different stressors.[3]

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound can influence the HPA axis at multiple levels. It has been shown to inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus, a key initiator of the stress cascade.[4] This inhibitory action helps to dampen the downstream release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequently cortisol from the adrenal glands, thereby regulating the overall intensity and duration of the stress response. Some studies suggest that this compound's influence on the HPA axis may be mediated through its interaction with other neurotransmitter systems.[5]

Quantitative Changes in this compound Levels Under Stress

The following table summarizes findings from studies that have quantified the changes in this compound concentrations in response to various stressors in animal models. These studies highlight the dynamic nature of the enkephalinergic system in response to environmental challenges.

| Brain Region | Stressor | Species | Change in this compound Level | Reference |

| Hypothalamus | Environment-induced conditioned suppression of motility | Mouse | Decreased | |

| Hypothalamus | Forced swimming-induced immobility | Mouse | Decreased | |

| Pituitary | Forced swimming-induced immobility | Mouse | Decreased | |

| Substantia Nigra | Mild intermittent foot shock | Rat | Increased |

Role in Emotional Regulation

This compound's influence extends to the modulation of emotional behaviors, particularly those related to fear and anxiety. Key brain regions involved in emotional processing, such as the amygdala and the locus coeruleus, are rich in opioid receptors and are significantly influenced by enkephalinergic signaling.

Modulation of the Amygdala and Fear Response

The amygdala, a central hub for processing fear and emotional memories, is a key site of action for this compound. Studies have shown that enkephalins can modulate neuronal activity within the central nucleus of the amygdala (CeA), a primary output region of the amygdala that orchestrates fear responses. Knockdown of enkephalin in the CeA has been found to reduce unconditioned fear and anxiety-like behaviors in rats, suggesting a crucial role for this peptide in regulating innate fear. Administration of this compound has been shown to impair the acquisition of active avoidance responses while facilitating inhibitory avoidance, suggesting it strengthens the tendency to suppress behavior in the presence of aversive cues.

Influence on the Locus Coeruleus and Anxiety

The locus coeruleus (LC), the principal site for norepinephrine synthesis in the brain, is integral to arousal and anxiety. Enkephalinergic inputs to the LC act as a "brake" on its activity. By activating Gi-coupled opioid receptors, enkephalins hyperpolarize LC neurons, counteracting the pro-stress effects of inputs like those from the CRF system. Infusions of this compound directly into the LC have been shown to block stress-induced freezing behavior in rats, indicating its anxiolytic potential.

Signaling Pathways of this compound

This compound exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the δ-opioid receptor (DOR) and to a lesser extent, the μ-opioid receptor (MOR). This binding initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Delta-Opioid Receptor Signaling Cascade

The binding of this compound to the δ-opioid receptor, a member of the GPCR superfamily, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, typically of the Gi/o family.

Caption: this compound signaling through the δ-opioid receptor.

Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability. This compound can also activate the MAPK/ERK signaling pathway, which is involved in longer-term cellular responses.

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in stress and emotional regulation. Below are detailed methodologies for some of the key experiments cited.

Quantification of this compound

Radioimmunoassay is a highly sensitive method for quantifying this compound in biological samples.

Principle: This technique is based on the competitive binding of a radiolabeled this compound (tracer) and unlabeled this compound (from the sample or standard) to a limited amount of specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

Detailed Methodology:

-

Sample Preparation: Plasma samples are collected in tubes containing aprotinin to prevent enzymatic degradation and centrifuged to separate the plasma. Plasma is then acidified and extracted using a C18 Sep-Pak column. The eluate is dried and reconstituted in RIA buffer.

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled this compound.

-

Standards, samples, and a fixed amount of anti-Leu-Enkephalin antibody are incubated in polystyrene tubes for 16-24 hours at 4°C.

-

A fixed amount of 125I-labeled this compound is added to each tube and incubated for another 16-24 hours at 4°C.

-

A secondary antibody (e.g., goat anti-rabbit gamma globulin) and normal rabbit serum are added to precipitate the primary antibody-antigen complex. The tubes are incubated for 90-120 minutes at 4°C.

-

The tubes are centrifuged, and the supernatant is aspirated.

-

The radioactivity of the pellet is measured using a gamma counter.

-

-

Data Analysis: The concentration of this compound in the samples is determined by comparing the percentage of bound radioactivity to the standard curve.

Caption: Workflow for this compound quantification using RIA.

HPLC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of this compound and other neuropeptides.

Principle: This method involves the chromatographic separation of the analyte of interest from the sample matrix, followed by its ionization and detection based on its mass-to-charge ratio and fragmentation pattern.

Detailed Methodology:

-

Sample Preparation: A simple protein precipitation step is typically used for plasma samples. An internal standard (e.g., stable isotope-labeled this compound) is added before precipitation.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) is used to separate this compound from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and selected in the first mass analyzer. It is then fragmented in a collision cell, and specific fragment ions are monitored in the second mass analyzer (Multiple Reaction Monitoring - MRM).

-

Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Workflow for this compound quantification via HPLC-MS/MS.

In Vivo Microdialysis